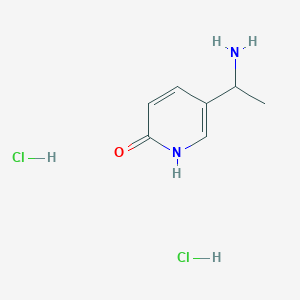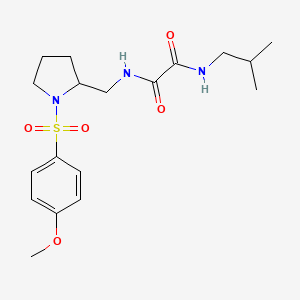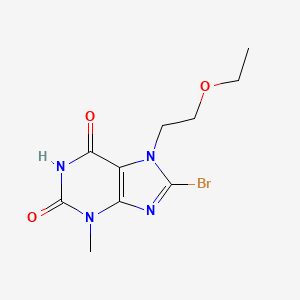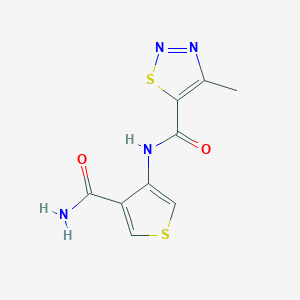
5-(1-Aminoethyl)-1H-pyridin-2-one;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(S)-5-(1-Aminoethyl)-2-methylaniline dihydrochloride” is similar to the one you’re asking about . It has a CAS Number of 2109874-06-6 and a molecular weight of 223.14 .
Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re asking about, “1-Aminoethyl”, has a molecular formula of C2H6N .
Chemical Reactions Analysis
In a study on the chiral toxicology of organophosphorus nerve agents, a compound was formed by a rapid derivatization with ®—2-(1 aminoethyl) phenol, followed by LC–MS/MS analysis .
Physical And Chemical Properties Analysis
A compound named “4-(2-Aminoethyl)aniline” has a melting point range of 28 - 31 °C (82 - 88 °F) according to the literature .
Scientific Research Applications
Synthesis and Chemical Properties
Building Block for Complex Molecules : The compound has been utilized as a versatile building block in the syntheses of natural products and as a ligand in supramolecular coordination chemistry. Its utility is demonstrated in a novel four-component one-pot process to synthesize cyclopentyl and cyclohexyl annealed pyridines, highlighting its role in facilitating complex chemical syntheses (Yehia, Polborn, & Müller, 2002).
Complexation with Metal Ions : Research has shown its derivatives' specificity in the complexation of Zn(II), Mg(II), and Ca(II), underscoring its potential in creating targeted molecular structures for various applications, including pharmaceuticals and materials science (Matczak-Jon et al., 2010).
Applications in Material Science and Pharmaceuticals
Polymer Synthesis : The compound has been used in the synthesis of novel poly(amide–imide)s, demonstrating its role in developing new materials with high thermal stability and potential applications in various industries, including electronics and aerospace (Mehdipour-Ataei & Amirshaghaghi, 2004).
Antimicrobial Activity : New derivatives synthesized from this compound have shown antimicrobial activity, suggesting its potential in developing new pharmaceutical agents to combat bacterial and fungal infections (Elgemeie et al., 2017).
Safety and Hazards
Future Directions
In the field of chiral solvating agents for nuclear magnetic resonance (NMR) spectroscopy designed for the chiral analysis of amino acid derivatives, notable advancements have been made with thiourea–CSAs . This could be a potential future direction for research involving “5-(1-Aminoethyl)-1H-pyridin-2-one;dihydrochloride”.
properties
IUPAC Name |
5-(1-aminoethyl)-1H-pyridin-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.2ClH/c1-5(8)6-2-3-7(10)9-4-6;;/h2-5H,8H2,1H3,(H,9,10);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXRYVVXJAONLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNC(=O)C=C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-Phenyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2773470.png)

![7-(3-chlorophenyl)-3-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2773473.png)







